4-Cyanobutane-1-sulfonyl fluoride
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Overview
Description
4-Cyanobutane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to a carbon chain. This compound is notable for its applications in various fields, including organic synthesis, chemical biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-cyanobutane-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method involves the direct fluorosulfonylation of 4-cyanobutane using fluorosulfonyl radicals .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, phenols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed:
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyanobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyanobutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in biomolecules, such as serine, threonine, lysine, and cysteine . This reactivity allows the compound to modify proteins and enzymes, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Cyanobutane-1-sulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Ethenesulfonyl Fluoride: Another sulfonyl fluoride compound used in SuFEx click chemistry.
1-Bromoethene-1-sulfonyl Fluoride: A related compound with a bromoethene group attached to the sulfonyl fluoride.
Uniqueness: 4-Cyanobutane-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the cyanobutane group provides distinct chemical properties that differentiate it from other sulfonyl fluorides . Its ability to participate in SuFEx click chemistry and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H8FNO2S |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-cyanobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H8FNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 |
InChI Key |
PUAQXGYLCAYGFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)F)CC#N |
Origin of Product |
United States |
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